molecular formula C22H16FN3O2 B2821039 2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 906149-62-0

2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2821039
CAS No.: 906149-62-0
M. Wt: 373.387
InChI Key: IJGITIQFVYPSMT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position and a 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl group.

Properties

IUPAC Name

2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-9-5-3-7-18(20)22(28)26(14)16-12-10-15(11-13-16)25-21(27)17-6-2-4-8-19(17)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGITIQFVYPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-(2-methyl-4-oxoquinazolin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues from

Compounds 5h and 5i in share the benzamide scaffold but differ in substituents:

  • (S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h): Melting Point: 205–207°C. Optical Rotation: [α]D = +11.7°. Purity: Validated by HPLC (>95% purity). Key Difference: Replaces the quinazolinone group with a tetrahydrofuran-sulfamoyl moiety, reducing aromaticity but introducing a chiral center .
  • (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) :
    • Melting Point : 256–258°C.
    • Optical Rotation : [α]D = +11.3°.
    • Key Difference : Chlorine at the 4-position increases molecular weight and lipophilicity compared to the fluoro analog .
Table 1: Physicochemical Properties of Compounds
Compound Substituent Melting Point (°C) [α]D Purity (HPLC)
5h 2-Fluoro 205–207 +11.7° >95%
5i 4-Chloro 256–258 +11.3° >95%

Quinazolinone-Based Analogues

  • L892-0191 (): 2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. Structural Difference: Bromine and methoxy substituents replace fluorine, increasing steric bulk and altering electronic properties.
  • AR04 (): 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide. Key Feature: Incorporates a fused imidazole ring and oxetane group, enhancing solubility and target engagement compared to the simpler quinazolinone derivative .

Fluorinated Benzamide Derivatives with Heterocycles

  • 3l () : 2-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide.

    • Synthesis Yield : 78–93%.
    • Purity : >95% (HPLC).
    • Key Difference : Dual picolinimidamido groups introduce metal-binding capacity, relevant for targeting kinase proteins .
  • 4a (): 2-Fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide. Synthesis: Uses thionyl chloride/DMF for activation, a common method for benzamide derivatives. Application: Evaluated for cytotoxicity (IC50 via MTT assay), highlighting biological relevance .

Impact of Substituent Position ()

NMR studies of 3-fluoro-N-(3-fluorophenyl)benzamide (1) and 3-fluoro-N-(4-fluorophenyl)benzamide (2) reveal that fluorine position critically affects spectral complexity and electronic interactions. For example:

  • Ortho-Fluorine (Compound 1) : Causes severe signal overlap in ¹H NMR due to proximity-driven scalar couplings.
  • Para-Fluorine (Compound 2) : Simplifies splitting patterns, aiding structural elucidation .

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